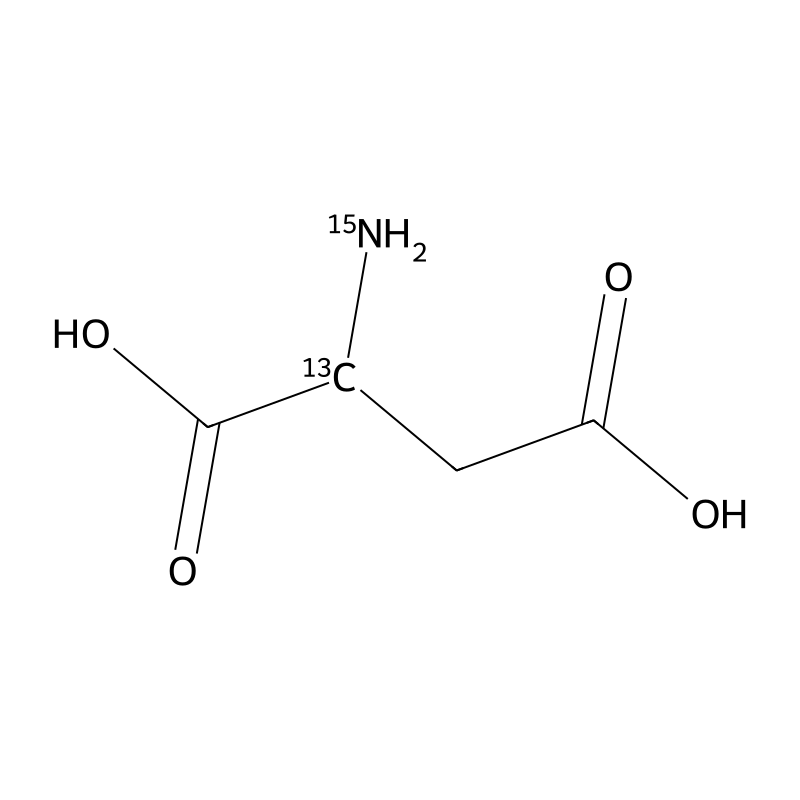

2-(15N)azanyl(213C)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-(15N)azanyl(213C)butanedioic acid, commonly referred to as L-Aspartic acid-[2-13C,15N], is a stable isotope-labeled derivative of L-Aspartic acid. This compound is classified as an α-amino acid, which plays a crucial role in the biosynthesis of proteins. Unlike essential amino acids, L-Aspartic acid is considered non-essential for humans, meaning it can be synthesized by the body. The incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, allows for enhanced tracking and analysis in various scientific studies, particularly in metabolic research and clinical diagnostics.

Industrial production utilizes advanced techniques to achieve high purity and yield while maintaining the stability of the isotopes.

2-(15N)azanyl(213C)butanedioic acid serves as a tracer in metabolic studies. Its stable isotopes enable researchers to monitor the pathways and transformations of amino acids within biological systems. This capability provides insights into metabolic processes and disease mechanisms. Additionally, it has applications in clinical diagnostics for studying metabolic disorders.

The applications of 2-(15N)azanyl(213C)butanedioic acid span various fields:

- Chemistry: Acts as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and reaction mechanisms.

- Biology: Utilized in metabolic studies to trace amino acid pathways in vivo.

- Medicine: Employed in clinical diagnostics and imaging to investigate metabolic disorders.

- Industry: Used for producing labeled compounds essential for research and development purposes.

The interaction studies involving 2-(15N)azanyl(213C)butanedioic acid focus on its role as a tracer molecule in various biological pathways. By incorporating this compound into metabolic networks, researchers can elucidate interactions between metabolites and their effects on cellular functions. The isotopic labeling allows for precise tracking within complex biological systems, providing valuable data on metabolic dynamics.

Similar Compounds- DL-Aspartic Acid-2-13C,15N: Another labeled form of L-Aspartic acid used similarly in research applications.

- 2-Butenedioic Acid: A related compound with different chemical properties and applications.

Uniqueness

2-(15N)azanyl(213C)butanedioic acid is distinguished by its specific isotopic labeling, which facilitates precise tracking and analysis in research studies. Its high purity and stability make it an invaluable tool across multiple scientific disciplines .